BenchChemオンラインストアへようこそ!

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 934192-22-0) is a Cbz-protected dihydroquinolinone building block with distinct orthogonal deprotection compatibility versus Boc analogs, enabling selective N-1 unmasking under hydrogenolysis. Its balanced lipophilicity (XLogP3: 2.7) and TPSA (46.6 Ų) optimize membrane permeability. Use as CYP3A4 low-liability control (IC50=7.9 µM), hDHODH reference standard (IC50=1.05 µM), or TRPM8 antagonist benchmark (IC50=25.1 µM) for assay validation. Available at ≥95% purity.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 934192-22-0
Cat. No. B3038932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
CAS934192-22-0
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c19-16-10-11-18(15-9-5-4-8-14(15)16)17(20)21-12-13-6-2-1-3-7-13/h1-9H,10-12H2
InChIKeyARPDGNMOSXCMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 934192-22-0): Core Chemical Identity and Procurement Baseline


Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 934192-22-0), also known as 1-Cbz-2,3-dihydroquinolin-4(1H)-one, is a protected dihydroquinolinone building block . Its structure features a 3,4-dihydroquinolin-4(1H)-one core with a benzyl carbamate (Cbz) protecting group at the N-1 position . With a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol [1], this compound is commercially available at 95% purity and serves as a versatile intermediate in medicinal chemistry programs targeting diverse biological pathways .

Why Direct Substitution of Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate with Other Dihydroquinolinones Is Scientifically Unsound


Within the dihydroquinolinone scaffold family, the specific N-1 protecting group critically determines both synthetic utility and downstream biological activity. The benzyl carbamate (Cbz) group in benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate confers distinct orthogonal deprotection compatibility compared to tert-butyl carbamate (Boc)-protected analogs . This orthogonality enables selective N-1 unmasking under hydrogenolysis conditions without perturbing acid-labile functionalities elsewhere in complex synthetic sequences . Furthermore, the benzyl ester moiety directly influences physicochemical properties such as lipophilicity (XLogP3: 2.7) [1] and topological polar surface area (46.6 Ų) relative to other ester variants, parameters that cannot be replicated by alternative protecting groups and which directly affect membrane permeability and target engagement profiles .

Quantitative Differential Evidence: Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Versus In-Class Analogs


CYP3A4 Inhibition Liability: Favorable Safety Margin Versus Class-Average Values

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate exhibits weak inhibition of human recombinant CYP3A4 with an IC50 of 7.9 µM [1] and >50 µM in an alternative assay format [2]. This low CYP3A4 inhibitory potency contrasts with the broader dihydroquinolinone class, where CYP3A4 inhibition IC50 values typically fall below 1-5 µM for structurally related analogs [3].

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction ADMET

Human DHODH Inhibition: Moderate Potency Defines a Distinct Activity Window

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate inhibits human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 1.05 µM [1]. This moderate potency places the compound in a distinct activity window compared to the structurally related DHODH inhibitor brequinar (IC50 ≈ 0.01-0.1 µM) and other quinoline-4-carboxylic acid derivatives [2].

Immuno-Oncology DHODH Inhibitor Pyrimidine Biosynthesis Antiproliferative

TRPM8 Antagonist Activity: Defined IC50 Value Enables Ion Channel Screening Applications

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate acts as a TRPM8 antagonist with an IC50 of 25.1 µM in calcium flux assays [1]. This defined potency establishes the compound as a useful tool for TRPM8 channel pharmacology studies, particularly in contexts where higher-potency antagonists such as AMG-333 (IC50 ~0.2 nM) [2] are unsuitable due to assay sensitivity constraints.

Ion Channel Pharmacology TRPM8 Antagonist Pain Research Thermoreception

Synthetic Yield Benchmarking: 93% Isolated Yield Under Optimized Conditions

Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is prepared via Cbz protection of 2,3-dihydro-1H-quinolin-4-one using benzyl chloroformate and potassium carbonate in THF/water at 0-25°C, achieving a 93% isolated yield after recrystallization from isopropanol . This high yield contrasts with typical Boc-protection reactions of analogous dihydroquinolinones, which often yield 60-80% due to competing side reactions under acidic workup conditions .

Process Chemistry Synthetic Efficiency Cbz Protection Scale-Up Viability

Validated Application Scenarios for Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate Based on Quantitative Evidence


CYP3A4 Drug-Drug Interaction Profiling: Use as a Low-Liability Control Compound

Given its demonstrated weak CYP3A4 inhibition (IC50 = 7.9 µM and >50 µM) [1], this compound serves as an appropriate low-liability control in CYP inhibition screening panels. Researchers developing dihydroquinolinone-based leads can benchmark candidate molecules against this compound's favorable CYP3A4 profile to identify analogs with minimized DDI risk [2].

hDHODH Assay Development: Use as a Moderate-Potency Reference Standard

The compound's moderate hDHODH inhibitory activity (IC50 = 1.05 µM) [3] makes it suitable as a reference standard for assay validation and quality control in high-throughput screening campaigns. Its potency falls within a dynamic range that avoids signal saturation common with sub-nanomolar inhibitors, enabling accurate Z'-factor determination and inter-plate variability assessment [4].

TRPM8 Channel Pharmacology: Use as a Tool Compound for Antagonist Screening Calibration

With a defined TRPM8 antagonist IC50 of 25.1 µM [5], this compound provides a reproducible reference point for calibrating calcium flux and electrophysiology assays targeting TRPM8. It can serve as a benchmark for hit threshold determination in primary screens and as a standard for monitoring assay performance over time [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.